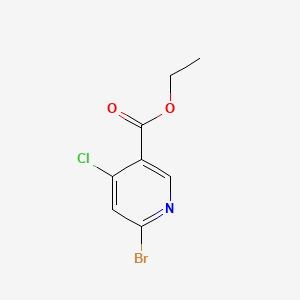

Ethyl 6-bromo-4-chloronicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZOFZXVHPZUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 6 Bromo 4 Chloronicotinate and Its Derivatives

Strategic Approaches to C-Br and C-Cl Bond Installation on the Nicotinate (B505614) Core

The introduction of bromine and chlorine atoms at specific positions on the nicotinic acid framework is a key challenge due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. nih.govacs.org Consequently, regioselective halogenation often requires specialized strategies.

Regioselective Halogenation Techniques and Considerations

Direct electrophilic halogenation of nicotinic acid or its esters typically requires harsh conditions and often leads to a mixture of regioisomers. nih.gov To achieve the desired 4-chloro-6-bromo substitution pattern, more sophisticated methods are necessary.

One effective strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. nih.gov A plausible synthetic route could, therefore, involve the initial formation of nicotinic acid N-oxide, followed by selective chlorination at the C4 position. Subsequent bromination at the C6 position might then be achieved through a different mechanism, possibly involving nucleophilic substitution on a pre-functionalized ring or through a directed metalation approach.

Another powerful technique is directed ortho-metalation . In this approach, a directing group on the pyridine ring guides a strong base to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with an electrophilic halogen source. researchgate.net For instance, an amide or an oxazoline (B21484) group derived from the nicotinic acid could direct lithiation to the C4 or C2 position. nih.gov While direct C6 metalation is also possible, achieving the desired 4-chloro-6-bromo pattern would likely involve a multi-step sequence where one halogen is introduced via metalation and the other through a different regioselective method.

Recent advances have also highlighted the use of designed phosphine (B1218219) reagents for the 4-selective halogenation of pyridines. nih.govresearchgate.net This method involves the formation of a pyridyl phosphonium (B103445) salt, which is then displaced by a halide nucleophile in an SNAr-type reaction. nih.gov This approach offers a valuable tool for the late-stage functionalization of complex pyridine derivatives. nih.gov

A summary of potential regioselective halogenation strategies is presented in the table below.

| Strategy | Position Targeted | Reagents/Conditions | Considerations |

| Pyridine N-oxide Activation | C4 | POCl₃ or other chlorinating agents | Requires initial N-oxide formation and subsequent deoxygenation. |

| Directed ortho-Metalation | C2, C4 | Strong bases (e.g., LDA, LTMP), electrophilic halogen source | Directing group choice is crucial for regioselectivity. nih.gov |

| Phosphine Reagents | C4 | Designed phosphine reagents, halide nucleophiles | Effective for unactivated pyridines and late-stage functionalization. nih.govresearchgate.net |

| Electrophilic Bromination | C5, C3 | Br₂ in oleum (B3057394) or other harsh conditions | Generally less selective for the desired 4,6-pattern on a simple nicotinate. |

Multi-Step Synthetic Sequences from Precursors

Given the challenges of direct and regioselective di-halogenation, a multi-step synthetic sequence starting from a suitable precursor is often the most practical approach. A hypothetical, yet chemically sound, pathway to Ethyl 6-bromo-4-chloronicotinate could be envisioned as follows:

Starting Material Selection : A readily available starting material such as 6-hydroxynicotinic acid or 4-hydroxynicotinic acid could be employed.

Introduction of the First Halogen : For example, starting with 6-hydroxynicotinic acid, the hydroxyl group can be converted to a bromine atom using a reagent like phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅.

Activation and Introduction of the Second Halogen : The resulting 6-bromonicotinic acid could then be converted to its N-oxide to activate the C4 position for subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃).

Esterification : The final step would be the esterification of the 6-bromo-4-chloronicotinic acid to yield the desired ethyl ester.

Alternatively, a precursor already containing one of the halogens, such as 4-chloronicotinic acid or 6-bromonicotinic acid, could be used as the starting point. The introduction of the second halogen would then need to be achieved through a regioselective method.

Esterification Protocols for Carboxylate Functionalization

The final step in the synthesis of this compound is the esterification of the carboxylic acid group. Several standard methods can be employed for this transformation.

The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. scholarsresearchlibrary.com

Another approach is the reaction of the carboxylate salt with an alkyl halide. The 6-bromo-4-chloronicotinic acid can be deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form the corresponding carboxylate salt, which then acts as a nucleophile to displace a halide from ethyl iodide or ethyl bromide in an SN2 reaction. youtube.com

For more sensitive substrates or to achieve higher yields under milder conditions, activating agents can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by ethanol.

A comparison of common esterification methods is provided in the table below.

| Method | Reagents | Advantages | Disadvantages |

| Fischer-Speier Esterification | Ethanol, Strong Acid (e.g., H₂SO₄) | Inexpensive reagents, simple procedure. youtube.comscholarsresearchlibrary.com | Requires excess alcohol, harsh conditions may not be suitable for all substrates. youtube.com |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Ethyl Halide (e.g., EtI) | Milder conditions than Fischer esterification. youtube.com | Requires stoichiometric base, potential for side reactions. |

| Use of Activating Agents | DCC or EDC, Ethanol, DMAP (catalyst) | High yields, mild conditions, suitable for sensitive substrates. | Activating agents can be expensive, formation of by-products that need to be removed. |

Optimization of Reaction Parameters in Synthetic Routes

To maximize the yield and purity of this compound, careful optimization of reaction parameters at each synthetic step is crucial.

Influence of Temperature and Solvent Systems on Yield and Selectivity

Temperature plays a critical role in controlling the regioselectivity of halogenation reactions. In many electrophilic aromatic substitutions, lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. nih.gov Conversely, some reactions, like those involving the conversion of a hydroxyl group to a halogen using POCl₃ or POBr₃, often require elevated temperatures to proceed at a reasonable rate.

The choice of solvent is equally important. The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction pathway. For instance, in directed metalation reactions, aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to stabilize the organolithium intermediates. researchgate.net In SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate by solvating the cation and leaving the nucleophile more reactive.

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives can significantly improve the efficiency and selectivity of the synthesis. In Fischer esterification, a catalytic amount of a strong acid is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. youtube.com

In modern synthetic chemistry, transition-metal catalysts , particularly palladium complexes, are widely used for cross-coupling reactions to form C-C and C-X bonds. While not directly applicable to the initial halogenation in this specific case, such catalysts could be employed to further derivatize the this compound product. For instance, the bromine at C6 is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the chlorine at C4, allowing for selective functionalization. academie-sciences.fr

Additives can also play a crucial role. For example, in some halogenation reactions, the addition of a Lewis acid can enhance the electrophilicity of the halogenating agent. In esterification reactions using activating agents like DCC or EDC, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

The table below summarizes the impact of various parameters on the synthesis.

| Parameter | Influence on | Examples of Optimization |

| Temperature | Reaction rate, regioselectivity, by-product formation | Low temperatures for selective electrophilic bromination nih.gov; high temperatures for Sandmeyer-type reactions. |

| Solvent | Reagent solubility, reaction mechanism, rate | Aprotic polar solvents (DMF, DMSO) for SNAr; ethereal solvents (THF) for organometallic reactions. researchgate.net |

| Catalyst | Reaction rate, activation of functional groups | H₂SO₄ in Fischer esterification youtube.com; Pd complexes in cross-coupling academie-sciences.fr; DMAP in DCC/EDC esterification. |

| Additives | Enhancement of reactivity, suppression of side reactions | Lewis acids to activate halogenating agents; phase-transfer catalysts in biphasic reactions. |

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be prepared in a controlled and efficient manner, providing a valuable building block for the development of new chemical entities.

Sustainable and Green Chemistry Aspects in Nicotinate Synthesis

Green chemistry principles are integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. researchgate.net In the context of nicotinate synthesis, this involves innovations in reaction media and energy sources.

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. researchgate.net While many traditional syntheses of pyridine derivatives rely on organic solvents, research has moved towards solvent-free or aqueous reaction systems.

One approach involves performing reactions "neat" or without a solvent, which can be particularly effective for certain transformations. For instance, a patented method for producing nicotinic acid derivatives, useful as pharmaceutical intermediates, highlights the necessity of a solvent-free environment to prevent reversible reactions that are disfavored in solution. google.com In such cases, the reaction may be initiated by heating the reactants to a molten state. google.com However, a challenge can be the solidification of the reaction mixture as reactants are consumed, which might necessitate using one reactant in excess to maintain the liquid phase. google.com

Aqueous reaction systems represent another environmentally friendly alternative. The use of water as a solvent is highly desirable due to its non-toxic nature. Research has demonstrated simple and facile one-pot procedures for synthesizing indol-3-yl pyridine derivatives in aqueous media under reflux conditions. researchgate.net Similarly, aqueous halogenation techniques have been developed that eliminate the need for organic solvents while maintaining high reaction efficiency and selectivity. smolecule.com

The following table summarizes green chemistry performance metrics for different methodologies applicable to nicotinate synthesis.

| Methodology | Atom Economy (%) | Environmental Factor | Yield (%) | Solvent Usage | Reference |

| Aqueous Halogenation | 85-92 | Low | 75-90 | Water only | smolecule.com |

| Solvent-Free | 90-95 | Very Low | 85-95 | None | google.comsmolecule.com |

| Rhodium Cyclization | 80-90 | Medium | 85-93 | Ethanol | smolecule.com |

This table presents interactive data based on research into green synthetic methodologies for pyridine derivatives.

Reducing energy consumption is another cornerstone of sustainable synthesis. This is often achieved by employing highly efficient catalysts, utilizing one-pot procedures, or using alternative energy sources like microwave irradiation.

Catalysis plays a pivotal role in energy efficiency. The use of heterogeneous catalysts, such as zinc phosphate, enables the synthesis of substituted pyridines under environmentally sustainable conditions, often with shorter reaction times and excellent yields (82-94%). rsc.org Similarly, base-catalyzed reactions, for instance using potassium carbonate, can efficiently produce arylated pyridines at elevated temperatures without the need for transition metals. mdpi.comnih.gov The development of biocatalytic methods, using enzymes like nicotinate dehydrogenase (NDHase), also presents a green and effective route for producing nitrogen-containing heterocyclic compounds. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving energy efficiency. The synthesis of fluorescent cyanopyridines has been achieved rapidly and in excellent yields using microwave irradiation, demonstrating a significant time-saving advantage over conventional heating methods. core.ac.uk

Energy-transfer catalysis under visible light is a novel approach that allows for complex molecular rearrangements under mild conditions. chinesechemsoc.org This method can efficiently relocate functional groups on a pyridine ring, enabling the synthesis of complex structures with excellent yields. chinesechemsoc.org

The table below details various energy-efficient synthetic methods applicable to pyridine and nicotinate derivatives.

| Method | Key Features | Energy Input | Yield | Reference |

| One-Pot Cyclocondensation | Three-component reaction, no extra catalyst | Reduced (fewer steps) | Good | core.ac.uk |

| Heterogeneous Catalysis (Zinc Phosphate) | Reusable, non-toxic catalyst | Lower activation energy | 82-94% | rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | High efficiency | Excellent | core.ac.uk |

| Visible-Light Photocatalysis | Energy-transfer mechanism, mild conditions | Low (visible light) | Excellent | chinesechemsoc.org |

This interactive table showcases different energy-efficient routes for synthesizing substituted pyridines.

Scaled-Up Production Methodologies for Research and Development Applications

Transitioning a synthetic route from laboratory scale to larger-scale production for research and development (R&D) or industrial applications presents unique challenges. The primary goals are to ensure the process is robust, safe, cost-effective, and reproducible.

For intermediates like this compound, scaled-up synthesis often requires moving away from expensive or hazardous reagents and complex purification techniques like column chromatography. google.com Methodologies that yield a product pure enough for subsequent steps through simple filtration and washing are highly preferred. google.com For example, processes have been developed for the mass production of nicotinic acid derivatives where the final product is isolated by crystallization and filtration, avoiding complex purification. google.com

Process development for scale-up often involves optimizing reaction conditions to maximize yield and minimize by-products. Pilot-scale studies are crucial for identifying potential issues that may not be apparent at the lab bench. For instance, in the gas-phase oxidation of picoline to produce niacin, pilot-scale tests using a V₂O₅-TiO₂ catalyst were essential to determine optimal temperatures and reaction times for maximizing conversion (97%) and yield (75%). nih.gov

The choice of equipment and reaction medium is also critical. For example, a patented technology for niacin production utilizes a spray drying method to isolate the product from a highly concentrated solution, a technique well-suited for large-scale manufacturing. chimia.ch A preparation method for 6-bromo-4-chloroquinoline, a related heterocyclic compound, was specifically designed for industrial mass production, achieving a comprehensive yield of over 70%—a significant increase from previous lab-scale methods—by simplifying the reaction and post-processing steps. patsnap.com Such improvements are vital for reducing production costs and making the process more environmentally friendly on a larger scale. patsnap.com

Seamless transition from milligram-scale R&D synthesis to kilogram-scale pilot production is a key capability for custom synthesis providers, ensuring that a developed process is scalable. ambeed.com This involves strict quality control and the ability to handle larger reaction volumes safely and efficiently. ambeed.com

Iii. Elucidation of Reactivity and Mechanistic Pathways of Ethyl 6 Bromo 4 Chloronicotinate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.de In the context of ethyl 6-bromo-4-chloronicotinate, these reactions exploit the higher reactivity of the C-Br bond compared to the C-Cl bond, enabling site-selective modifications.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, and the Heck reaction, which couples an alkene with an aryl halide, are prominent examples. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki), or migratory insertion (for Heck), and reductive elimination. diva-portal.orglibretexts.org The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. diva-portal.org In the case of this compound, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, leading to selective reaction at the 6-position.

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent. wikipedia.orgdiva-portal.org The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org Research has shown that various palladium catalysts and ligands can be employed to effectively couple arylboronic acids with substrates like this compound. organic-chemistry.orgarkat-usa.org

Heck Reaction: The Heck reaction couples the halo-nicotinate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the substituents on the alkene. diva-portal.org For electron-poor olefins, the reaction typically yields the trans-β-substituted product. diva-portal.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Ligand | Base | Coupling Partner | Product | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxyphenylboronic acid | Ethyl 4-chloro-6-(4-methoxyphenyl)nicotinate | arkat-usa.org |

| Heck | Pd(OAc)₂/o-Tol₃P | KOAc | Ethylene | Ethyl 4-chloro-6-vinylnicotinate | rug.nl |

Cobalt catalysis has emerged as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. uni-muenchen.de Cobalt-catalyzed reactions can effectively couple alkylzinc reagents with aryl halides. researchgate.netnih.gov A combination of CoCl₂ and a bipyridine ligand has been shown to be effective for the cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov These reactions often proceed with high efficiency and can exhibit diastereoselectivity with certain substrates. researchgate.netnih.gov In the case of this compound, cobalt catalysis can be used to introduce alkyl groups at the 6-position. nih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling with Alkylzinc Reagents

| Cobalt Catalyst | Ligand | Alkylzinc Reagent | Product | Yield | Reference |

| CoCl₂ | 2,2'-Bipyridine | R-ZnX | Ethyl 4-chloro-6-alkylnicotinate | 66-87% | researchgate.net |

| Co(acac)₃ | L3 | Alkylzinc reagent | Alkylated Pyridine (B92270) | Moderate to Good | nih.gov |

Nickel catalysts offer another alternative to palladium and are known for their ability to activate less reactive C-Cl bonds. oaes.ccscholaris.ca However, in the context of polyhalogenated systems like this compound, selective C-Br functionalization is still achievable. Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, including Ni(0)/Ni(II) and radical-based cycles. oaes.cc These reactions can be used to couple a wide range of organometallic reagents with aryl halides. scholaris.cabeilstein-journals.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orguni-muenchen.de Organozinc reagents are valued for their high functional group tolerance and moderate reactivity. uni-muenchen.de They can be prepared from the corresponding organic halides. wikipedia.org In the synthesis involving this compound, a Negishi coupling could be employed to introduce various organic moieties at the 6-position. uni-muenchen.debeilstein-journals.org Similarly, organomagnesium (Grignard) reagents can be utilized in cross-coupling reactions, though their higher reactivity might necessitate more controlled reaction conditions. uni-muenchen.de

The site-selectivity in cross-coupling reactions of polyhalogenated heterocycles is a critical aspect for their synthetic utility. acs.orgnih.govnih.gov The inherent differences in the electronic and steric properties of the halogen substituents and their positions on the aromatic ring govern the regiochemical outcome. nih.gov Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov Therefore, in this compound, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 4-position.

Several factors can influence site-selectivity, including the choice of catalyst, ligand, solvent, and additives. nih.govincatt.nl While electronic effects are often the primary determinant, steric hindrance and the presence of directing groups can also play a significant role. nih.gov The development of methods that allow for the selective functionalization of either halogen in a polyhalogenated system is an active area of research, as it provides access to a wider range of complex molecules. acs.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing this compound. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of a halide. libretexts.orgyoutube.com The presence of the electron-withdrawing ester group and the nitrogen atom in the pyridine ring activates the system towards nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

In this compound, both the chloro and bromo substituents are potential leaving groups. The relative reactivity of the two positions towards SNAr is influenced by both the inherent C-X bond strength and the electronic activation provided by the ring system. While the C-Br bond is generally weaker, the C-Cl bond at the 4-position is para to the electron-withdrawing ester group, which can enhance its reactivity towards nucleophilic attack under certain conditions. Studies have shown that nucleophilic substitution can occur at the 4-position.

Table 3: Comparison of Halogen Reactivity in SNAr

| Position | Halogen | Electronic Activation | Leaving Group Ability |

| 4 | Chlorine | Para to Ester Group | Good |

| 6 | Bromine | Meta to Ester Group | Better than Chlorine |

Investigation of Nucleophile Scope and Limitations

The activated pyridine ring of this compound and related halonicotinates reacts with a variety of nucleophiles. The scope primarily includes nitrogen, oxygen, and sulfur-based nucleophiles.

Nitrogen Nucleophiles : Primary and secondary amines are common nucleophiles in SNAr reactions with activated halopyridines. For instance, studies on analogous systems like ethyl 5,6-dichloronicotinate demonstrate efficient reaction with piperazine (B1678402) to form the corresponding 6-piperazinyl derivative. acs.org The reaction of 4-chloroquinazoline, a structurally similar heterocycle, with aniline (B41778) and hydrazine (B178648) further illustrates the utility of amine nucleophiles. dalalinstitute.com However, the reactivity can be limited by the basicity and steric hindrance of the amine. Highly hindered amines may react slowly or require more forcing conditions.

Oxygen Nucleophiles : Alkoxides and phenoxides are effective nucleophiles for displacing halides on electron-poor pyridine rings. Reactions with sodium methoxide (B1231860) or substituted phenoxides can be used to introduce ether linkages. In studies of 5-bromo-1,2,3-triazines, phenoxide ions were shown to displace a bromide anion, with the reaction outcome being sensitive to solvent and temperature. acs.org

Sulfur Nucleophiles : Thiolates, such as sodium thiophenoxide, are potent nucleophiles that readily displace halides from halopyridines, often providing high yields in short reaction times. sci-hub.se

The primary limitation is the potential for side reactions, such as reaction with the ester functionality under strongly basic or nucleophilic conditions, or di-substitution where both halogens are replaced.

Role of Leaving Groups and Electron-Withdrawing Effects

The SNAr reactivity is critically governed by the interplay between the electron-withdrawing groups (EWGs) that activate the ring and the nature of the leaving groups.

Electron-Withdrawing Effects : The pyridine ring nitrogen acts as a powerful EWG, lowering the electron density at the ortho (C2, C6) and para (C4) positions. The C3-ethoxycarbonyl group further withdraws electron density, strongly activating the C4 position. This activation is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of the SNAr reaction. researchgate.netmasterorganicchemistry.com The negative charge in the intermediate can be delocalized onto the electronegative oxygen atoms of the ester and the ring nitrogen, significantly lowering the activation energy for nucleophilic attack at the C4 and C6 positions. masterorganicchemistry.com

Leaving Groups : The compound possesses two potential leaving groups: a chloride at C4 and a bromide at C6. The regioselectivity of nucleophilic attack is a contest between several factors:

Electronic Activation : Both C4 and C6 positions are activated by the ring nitrogen. The C4 position receives additional strong activation from the adjacent C3-ester group. This suggests that the C4 position is electronically more favored for attack. In a related system, 3,4-dibromopyridine, selective reaction occurs at the more electron-poor 4-position. nih.gov

Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.comyoutube.com The leaving group's ability to stabilize the transition state of the first step is paramount. This often leads to the counter-intuitive reactivity order of F > Cl > Br > I, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the developing negative charge in the transition state. masterorganicchemistry.comyoutube.com Based on this trend, the C4-chloro group would be predicted to be more reactive than the C6-bromo group.

Steric Effects : The C6 position is generally less sterically hindered than the C4 position, which is flanked by the C3-ester and the C5-hydrogen.

The ultimate outcome depends on the specific nucleophile and reaction conditions, which can modulate the relative importance of these competing effects.

Analysis and Control of Byproduct Formation in SNAr Reactions

Byproduct formation in SNAr reactions of dihalogenated substrates like this compound primarily involves di-substituted products and products from undesired reactions with the ester group.

Di-substitution : A common byproduct is the di-substituted pyridine, where a second molecule of the nucleophile displaces the remaining halogen atom. This can be controlled by careful management of stoichiometry, typically by using a slight excess (1.0-1.2 equivalents) of the nucleophile. Running the reaction at lower temperatures can also enhance selectivity, as the activation energy for the second substitution is often higher than the first.

Ester Reactions : Strong nucleophiles, especially under basic conditions, can react with the ethyl ester functionality via saponification (hydrolysis) or transesterification. Using non-basic conditions or protecting the ester group can mitigate these side reactions. For instance, optimizing reaction conditions by adjusting the base concentration has been shown to successfully minimize byproduct formation in related systems. nih.gov

Regioisomeric Products : If the reactivity of the C4-Cl and C6-Br sites is comparable, a mixture of regioisomeric mono-substituted products can form. Control over regioselectivity can sometimes be achieved by tuning the solvent, temperature, or the nature of the nucleophile. acs.org For example, a study on a dichloronicotinate derivative found that solvent polarity could significantly influence which chloride was preferentially substituted.

Kinetic Studies of SNAr Processes

Kinetic studies are essential for elucidating the mechanism of SNAr reactions. For this compound, a typical kinetic experiment would involve monitoring the reaction under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the substrate. hu.edu.jo

The progress of the reaction can be followed using techniques like UV-Vis spectrophotometry, by observing the appearance of the product chromophore, or by HPLC. The observed pseudo-first-order rate constant (kobs) is determined from the linear plot of ln([Substrate]t/[Substrate]0) versus time.

By measuring kobs at various nucleophile concentrations, the second-order rate constant (k2) can be determined from the slope of the plot of kobs versus [Nucleophile]. hu.edu.jo

kobs = k2 [Nucleophile]

These studies allow for the quantitative comparison of the reactivity of different nucleophiles (via Brönsted-type plots) and the investigation of solvent and electronic effects on the reaction rate, providing deep insight into the transition state of the rate-determining step. hu.edu.jo

Mechanistic Elucidation of SNAr Pathways

The SNAr reaction of this compound is overwhelmingly likely to proceed via the classical two-step addition-elimination mechanism. dalalinstitute.comresearchgate.netmasterorganicchemistry.com

Step 1 (Addition) : The nucleophile attacks one of the electrophilic carbon atoms bearing a halogen (C4 or C6). This step is typically the slow, rate-determining step as it involves the disruption of the aromatic system. youtube.commasterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's feasibility and is enhanced by the delocalization of the negative charge onto the electron-withdrawing pyridine nitrogen and the ester group.

Step 2 (Elimination) : In a rapid subsequent step, the aromaticity is restored by the expulsion of the halide leaving group (chloride or bromide) from the Meisenheimer complex.

Electrophilic and Radical Reactions

Electrophilic Reactions : The pyridine ring in this compound is highly electron-deficient. The combined electron-withdrawing power of the ring nitrogen, two halogen atoms, and the ester group strongly deactivates the ring towards electrophilic aromatic substitution (EAS). smolecule.comucalgary.ca Standard EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions are generally not feasible or require exceptionally harsh conditions that may degrade the molecule. dalalinstitute.com

Radical Reactions : In contrast to its inertness towards electrophiles, the C-X bonds of this compound serve as effective precursors for pyridyl radicals under modern photocatalytic conditions. nih.govresearchgate.net Visible-light photoredox catalysis can achieve a selective single-electron reduction of either the C-Cl or C-Br bond to generate a pyridyl radical. nih.gov This radical intermediate is a versatile species that can engage in reactions orthogonal to traditional polar reactivity. For example, these radicals can undergo anti-Markovnikov addition to olefins or participate in cascade cyclizations to build more complex molecular architectures. nih.gov

Strategic Functional Group Transformations

The two halogen atoms and the ester group on this compound are handles for a wide array of strategic functional group transformations, most notably transition-metal-catalyzed cross-coupling reactions. These methods allow for the selective formation of C-C, C-N, and C-O bonds.

| Transformation Type | Reagents & Conditions | Functional Group Targeted | Product Type | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc reagent, Pd catalyst (e.g., Pd(PPh3)4) | C-Cl or C-Br | Alkyl- or Aryl-substituted pyridine | masterorganicchemistry.comresearchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Cl or C-Br | Alkynyl-substituted pyridine | amazonaws.com |

| Cobalt-Catalyzed Coupling | Organozinc reagent, CoCl2, bipyridine ligand | C-Cl | Alkyl-substituted pyridine | nih.gov |

| Amination | Amine, Pd or Cu catalyst (Buchwald-Hartwig type) or SNAr | C-Cl or C-Br | Amino-substituted pyridine | acs.orgmasterorganicchemistry.com |

| Ester Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | Ethyl ester | Nicotinic acid derivative | acs.org |

| C-H Amidation | Amide, Rhodium catalyst (on related pyridine systems) | Pyridine C-H bond | Amino-substituted pyridine | nih.gov |

These transformations are fundamental in medicinal chemistry for building libraries of analogues for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential, site-selective functionalization.

Amidation Reactions and Amination Strategies

The formation of carbon-nitrogen bonds is a cornerstone of synthetic chemistry, particularly in the construction of pharmaceuticals and agrochemicals. This compound offers two primary sites for such transformations: the ethyl ester group and the carbon-halogen bonds.

Amidation of the Ester Functional Group: The ethyl ester at the C3 position can undergo direct amidation through reaction with a primary or secondary amine. This nucleophilic acyl substitution typically requires elevated temperatures or catalysis to proceed efficiently. While specific studies on this compound are not prevalent, analogous reactions, such as the conversion of ethyl 6-bromonicotinate with ethanolamine (B43304) to yield the corresponding amide, demonstrate the viability of this approach. nih.gov

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): A more versatile and widely used strategy for introducing amino groups onto the pyridine ring is the Buchwald-Hartwig amination. wikipedia.orgcatalysis.blog This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgcatalysis.blogorganic-chemistry.org For this compound, this reaction can be directed to either the C6-Br or C4-Cl position. Generally, the C-Br bond is more reactive than the C-Cl bond in the initial oxidative addition step to the Pd(0) catalyst, allowing for selective amination at the C6 position under controlled conditions.

The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X), forming a Pd(II) complex. acsgcipr.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center and is then deprotonated by the base to form an amido complex. catalysis.blog

Reductive Elimination : The aryl and amino groups couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. catalysis.blogacsgcipr.org

The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. organic-chemistry.orgacsgcipr.org The reaction is compatible with a wide range of amines, including primary and secondary alkylamines and anilines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

| Component | Function | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the catalyst and facilitates the catalytic cycle. | Biaryl phosphines (e.g., XPhos, SPhos), DPPF, BINAP |

| Base | Deprotonates the amine coupling partner. | NaOtBu, K3PO4, Cs2CO3 |

| Amine Source | The nitrogen nucleophile. | Primary amines, secondary amines, ammonia equivalents |

Reduction and Oxidation Reactions of the Nicotinate (B505614) Core

The redox chemistry of this compound primarily involves the transformation of the ethyl ester group, as the halogenated pyridine ring is relatively robust.

Reduction of the Ester: The ethyl ester group is readily reduced to a primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol. This transformation is typically accomplished using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that will efficiently reduce the ester to the corresponding alcohol. Reactions involving close analogs like ethyl 2-chloronicotinate demonstrate that LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) is effective for this conversion.

Sodium Borohydride (NaBH₄) : While generally considered a milder reducing agent than LiAlH₄, NaBH₄ can also reduce esters, though it often requires higher temperatures or co-solvents like methanol. Studies on ethyl 6-chloronicotinate show its successful reduction to the alcohol in 59% yield using NaBH₄. numberanalytics.com

| Reagent | Typical Conditions | Reactivity Profile |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF, 0 °C to room temperature | High reactivity, reduces most carbonyl functional groups. |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol (B145695), 0 °C to reflux | Milder reactivity, selective for aldehydes and ketones but can reduce esters under forcing conditions. |

Oxidation of the Nicotinate Core: The pyridine ring is an electron-deficient heterocycle, which makes it inherently resistant to oxidative processes that typically target electron-rich aromatic systems. The presence of two electron-withdrawing halogen atoms further deactivates the ring. Therefore, oxidation of the nicotinate core of this compound would require harsh conditions and is not a commonly employed synthetic strategy.

Alkylation Strategies for Side Chain and Ring Modification

Alkylation reactions introduce carbon-based fragments, enabling the extension of the molecular framework. For this compound, these modifications can be targeted at the pyridine ring.

Ring Alkylation via Cross-Coupling Reactions: The most powerful strategy for alkylating the pyridine ring is through transition metal-catalyzed cross-coupling reactions. These methods create new carbon-carbon bonds at the site of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reacts the halide with an organoboron reagent (e.g., a boronic acid or ester). nih.gov

Negishi Coupling : Employs an organozinc reagent. nih.gov

Kumada Coupling : Utilizes an organomagnesium reagent (Grignard reagent). nih.gov

The site of the initial reaction can often be controlled. The C-Br bond at C6 is generally more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond at C4, allowing for selective alkylation at the C6 position. However, recent advances have shown that ligand choice and reaction conditions can reverse this conventional selectivity, enabling functionalization at the C4 position even in the presence of a more reactive C2 halide. nih.govnih.govacs.org This provides a sophisticated toolkit for precisely building molecular complexity.

| Reaction Name | Organometallic Reagent | Key Advantages |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | High functional group tolerance; reagents are often stable and commercially available. |

| Negishi | R-ZnX | High reactivity and functional group tolerance. |

| Kumada | R-MgX (Grignard) | Highly reactive reagents; useful for installing alkyl groups. |

Side Chain Modification: Direct alkylation of the ethyl group of the ester is not a common transformation. Instead, modifications involving the side chain typically proceed through the conversion of the ester functionality itself into other groups, such as the amides and alcohols discussed in previous sections, which can then be further elaborated.

Dynamics of Halogen Exchange Reactions

The two halogen atoms on the pyridine ring are not static; their reactivity and potential for exchange are central to the synthetic utility of this compound.

Differential Reactivity in Cross-Coupling: The primary dynamic between the two halogens is their differing reactivity in palladium-catalyzed reactions. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, and it is generally more reactive towards oxidative addition to a Pd(0) center. nih.gov This intrinsic difference allows for selective functionalization at the C6-Br position while leaving the C4-Cl position intact for a subsequent, different transformation. This sequential cross-coupling is a powerful strategy for synthesizing highly substituted pyridines.

| Bond | Relative Reactivity | Reason |

|---|---|---|

| C-I | Highest | Lowest bond dissociation energy. |

| C-Br | High | Lower bond dissociation energy than C-Cl. |

| C-Cl | Moderate | Higher bond dissociation energy; often requires specialized ligands/conditions. |

| C-F | Lowest | Very strong bond; typically unreactive in standard cross-coupling. |

Metal-Halogen Exchange: The halogen atoms can be swapped for a metal (typically lithium or magnesium) by treatment with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., iPrMgCl·LiCl). znaturforsch.com This reaction is generally faster for bromine than for chlorine. The resulting organometallic pyridine species is a potent nucleophile and can be reacted with a wide variety of electrophiles to install new functional groups. This process effectively reverses the polarity of the carbon atom from electrophilic to nucleophilic.

Direct Halogen Exchange (Halex): It is also possible to directly replace one halogen with another. A notable example is the conversion of aryl chlorides or bromides to aryl fluorides. This can be achieved by heating with an alkali metal fluoride (B91410), such as potassium fluoride (KF), often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst. google.com Such reactions allow for the introduction of fluorine, a valuable element in medicinal chemistry.

Iv. Computational and Theoretical Investigations of Ethyl 6 Bromo 4 Chloronicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For complex heterocyclic compounds such as Ethyl 6-bromo-4-chloronicotinate, these calculations can reveal detailed information about their electronic structure and potential energy surfaces.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-Cl bond lengths are critical in understanding the potential for halogen bonding and other intermolecular interactions. researchgate.net The geometry of the pyridine (B92270) ring and the orientation of the ethyl ester group can also be precisely determined.

Below is a table illustrating the kind of optimized geometrical parameters that would be obtained for this compound, based on values reported for structurally similar nicotinic acid derivatives. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | C-C-Br | 118.5 |

| C-Cl | 1.740 | C-C-Cl | 121.0 |

| C=O | 1.215 | O=C-O | 123.0 |

| C-O | 1.350 | C-O-C | 116.0 |

| N-C | 1.335 | C-N-C | 117.5 |

Note: These values are illustrative and based on data from related compounds.

DFT calculations also yield valuable information about the electronic properties of the molecule, such as the dipole moment and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are particularly useful for detailed conformational analysis. For a flexible molecule like this compound, the rotation around the single bonds, particularly the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ethyl group, can result in different conformers.

Ab initio calculations can be used to perform a potential energy surface scan by systematically changing the relevant dihedral angles. This allows for the identification of all possible stable conformers and the transition states that connect them. The relative energies of these conformers can be calculated with high accuracy, revealing the most populated conformation at a given temperature. Such studies on related bromonicotinic acids have been instrumental in understanding their structural preferences. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for describing the chemical stability and reactivity of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For halogenated pyridines, the HOMO is typically localized on the pyridine ring and the halogen atoms, while the LUMO is often distributed over the π-system of the ring and the carbonyl group of the ester.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the illustrative table below.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.65 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.20 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.65 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.60 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.47 |

Note: These values are illustrative and based on data from related compounds like 5-Bromo-4-chloronicotinaldehyde.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). This analysis is useful for understanding charge distribution, hybridization, and the nature of intramolecular interactions like hyperconjugation.

Table 3: Illustrative Natural Atomic Charges for this compound from NBO Analysis

| Atom | Charge (e) |

|---|---|

| N | -0.55 |

| C (ester) | +0.80 |

| O (carbonyl) | -0.60 |

| O (ether) | -0.50 |

| C-Cl | +0.10 |

| Cl | -0.15 |

| C-Br | +0.05 |

| Br | -0.08 |

Note: These values are illustrative and based on general principles and data from related compounds.

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the theoretical model.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is one of the most common approaches for calculating NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted values with experimental NMR spectra can help in the definitive assignment of the observed signals and confirm the proposed molecular structure. researchgate.net Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes not captured by the gas-phase theoretical model.

Table 4: Illustrative Theoretical vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Calculated ¹³C | Experimental ¹³C | Atom Position | Calculated ¹H | Experimental ¹H |

|---|---|---|---|---|---|

| C2 | 151.5 | (to be determined) | H5 | 8.80 | (to be determined) |

| C3 | 125.0 | (to be determined) | H (ethyl CH₂) | 4.40 | (to be determined) |

| C4 | 148.0 | (to be determined) | H (ethyl CH₃) | 1.40 | (to be determined) |

| C5 | 140.0 | (to be determined) | |||

| C6 | 120.0 | (to be determined) | |||

| C=O | 164.0 | (to be determined) | |||

| CH₂ | 62.0 | (to be determined) | |||

| CH₃ | 14.5 | (to be determined) |

Note: Calculated values are illustrative and based on typical shifts for similar structures. researchgate.net

Vibrational Frequency Assignments from FT-IR and FT-Raman Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. For analogous compounds like ethyl-6-chloronicotinate, DFT methods such as B3LYP with a 6-311++G(d,p) basis set have been successfully used to calculate vibrational spectra. nih.gov These calculations provide a set of theoretical frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion).

By comparing the calculated frequencies with the experimental data from FT-IR and FT-Raman spectroscopy, a detailed and reliable assignment of the observed spectral bands can be achieved. science.govscholarsresearchlibrary.com The potential energy distribution (PED) analysis, a common output of these calculations, further refines these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode. nih.gov This synergy between theoretical and experimental spectroscopy is crucial for a comprehensive understanding of the molecule's vibrational properties. For instance, studies on similar nicotinic acid derivatives have demonstrated excellent agreement between calculated and observed vibrational spectra, validating the accuracy of the theoretical models. nih.govresearchgate.net

Below is a representative table illustrating the types of vibrational modes and their typical frequency ranges that would be analyzed for this compound, based on studies of related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C=O Stretching | 1750 - 1700 |

| C=C and C=N Stretching (ring) | 1600 - 1400 |

| C-O Stretching | 1300 - 1100 |

| C-Cl Stretching | 800 - 600 |

| C-Br Stretching | 600 - 500 |

Electronic Absorption Spectra (UV-Vis) Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrespectprogram.org This approach calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. researchgate.net For molecules like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as π → π* and n → π* transitions, by analyzing the molecular orbitals involved. rsc.org

The accuracy of TD-DFT predictions is often enhanced by using a suitable functional and basis set, and by considering solvent effects, typically through a Polarizable Continuum Model (PCM). mdpi.com Theoretical studies on related organic molecules have shown that TD-DFT can reliably predict UV-Vis spectra, with calculated absorption maxima often showing good correlation with experimental data. mdpi.comrsc.org These calculations are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

The following table provides an example of the kind of data generated from a TD-DFT calculation for a molecule like this compound.

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Major Orbital Contribution |

| λ₁ | E₁ | f₁ | HOMO -> LUMO |

| λ₂ | E₂ | f₂ | HOMO-1 -> LUMO |

| λ₃ | E₃ | f₃ | HOMO -> LUMO+1 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It is calculated from the total electron density and provides a visual representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their role as potential sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms. DFT calculations are commonly used to generate MEP surfaces, and the insights gained are crucial for predicting intermolecular interactions and chemical reactivity. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at the molecular level.

Potential Energy Surface (PES) scans are performed to explore the energy landscape of a chemical reaction. uni-muenchen.de By systematically changing a specific geometric parameter, such as a bond length or angle, and optimizing the remaining geometry at each step, a reaction pathway can be mapped out. uni-muenchen.de This process helps in locating stationary points, including reactants, products, intermediates, and, most importantly, transition states.

Once a potential transition state is located, its structure is optimized using algorithms designed to find saddle points on the PES. A frequency calculation is then performed to characterize the transition state; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de For reactions involving this compound, this approach could be used to study, for example, nucleophilic substitution reactions at the chlorinated or brominated positions.

Following the characterization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state indeed connects the desired reactants and products. faccts.de The IRC path traces the minimum energy path downhill from the transition state in both the forward and reverse directions. faccts.deacs.org A successful IRC calculation provides a clear picture of the reaction mechanism, showing how the molecular geometry evolves along the reaction pathway. faccts.de This analysis is crucial for validating a proposed reaction mechanism and understanding the dynamics of the chemical transformation.

Implicit and Explicit Solvent Effects in Theoretical Models (e.g., Polarized Continuum Model)

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Theoretical models can account for these effects in two primary ways: implicitly and explicitly.

The Polarized Continuum Model (PCM) is a widely used implicit solvation model. mdpi.com It treats the solvent as a continuous dielectric medium that is polarized by the solute molecule. nih.gov This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on properties like molecular geometry, electronic structure, and reaction energetics. mdpi.com

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com However, this approach is computationally more demanding. Often, a hybrid approach combining a few explicit solvent molecules with a continuum model for the bulk solvent is employed to balance accuracy and computational cost. nih.gov For this compound, considering solvent effects is important for accurately predicting its spectroscopic properties and reactivity in solution.

Investigation of Non-linear Optical (NLO) Properties

The field of non-linear optics (NLO) is of significant interest for applications in optoelectronics, optical data storage, and fiber optic communication. bohrium.com Organic molecules, in particular, have garnered attention as potential NLO materials. bohrium.com Computational quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding the NLO properties of molecules. bohrium.comnih.gov These theoretical investigations provide insights into the structure-property relationships that govern a molecule's NLO response.

Detailed computational studies on the NLO properties of this compound are not extensively available in the public domain. However, the NLO properties of structurally related organic molecules have been investigated theoretically. nih.govjournalijcar.orgresearchgate.net These studies typically involve the calculation of key parameters that quantify the NLO response, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The general approach for such an investigation would involve:

Geometry Optimization: The molecular structure of this compound would first be optimized using a suitable level of theory, for instance, DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). journalijcar.orgresearchgate.net

NLO Property Calculation: Following optimization, the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) would be calculated. These parameters are crucial in determining the NLO activity of a molecule. researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of the second-order NLO response. nih.gov

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is an important parameter that influences the NLO properties of a molecule. A smaller energy gap generally correlates with a larger hyperpolarizability. nih.gov

Table 1: Representative Data from a Theoretical NLO Investigation

The following table illustrates the type of data that would be generated from a computational study of the NLO properties of a molecule like this compound. The values presented are for illustrative purposes and are not the actual calculated values for this specific compound.

| Parameter | Symbol | Representative Value | Unit |

| Dipole Moment | µ | 3.5 | Debye |

| Mean Polarizability | <α> | 25.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_tot | 15.0 x 10⁻³⁰ | esu |

| HOMO Energy | E_HOMO | -6.8 | eV |

| LUMO Energy | E_LUMO | -2.1 | eV |

| HOMO-LUMO Gap | ΔE | 4.7 | eV |

The calculated values of polarizability and hyperpolarizability can be compared with those of known NLO materials, such as urea, to assess the potential of the compound for NLO applications. researchgate.net The investigation of hyper-conjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis can further elucidate the origin of the NLO response. journalijcar.org

V. Structural Characterization and Intermolecular Interactions

X-ray Crystallography for Solid-State Structures

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool to predict and understand the molecular geometry of compounds for which experimental data is scarce. researchgate.net For molecules like Ethyl 6-bromo-4-chloronicotinate, DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles in the gaseous phase. These theoretical values can then be compared with experimental X-ray diffraction data from analogous crystalline structures to assess the influence of the crystal packing forces.

In a related compound, methyl 6-chloronicotinate, the molecule is observed to be nearly planar. researchgate.net The dihedral angle between the pyridine (B92270) ring and the ester group is a critical parameter defining the molecule's conformation. Theoretical studies on similar nicotinic acid derivatives often show good agreement between experimental and computed geometric parameters, with minor deviations attributed to the different phases (crystal vs. gas) in which the data are obtained.

Below is a table comparing the theoretically predicted geometry for a generalized ethyl nicotinate (B505614) structure with experimental data from an analogous compound, methyl 6-chloronicotinate.

| Parameter | Theoretical Value (DFT) | Experimental Value (X-ray of Methyl 6-chloronicotinate) |

| Pyridine Ring-Ester Dihedral Angle | ~0-10° | 3.34(14)° researchgate.net |

| C-Cl Bond Length | Varies with basis set | ~1.73 Å |

| C-Br Bond Length | Varies with basis set | Not Applicable |

| C=O Bond Length | ~1.21 Å | ~1.20 Å |

| C-O (ester) Bond Length | ~1.35 Å | ~1.34 Å |

Note: Theoretical values are generalized and can vary based on the level of theory and basis set used. Experimental values are for the methyl analog and serve as a close approximation.

Analysis of Intermolecular Non-Bonding Interactions

In the absence of strong hydrogen bond donors, such as -OH or -NH2 groups, the hydrogen bonding in this compound is expected to be of the weaker C-H···O and C-H···N types. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. saskoer.ca

In the crystal structure of methyl 6-chloronicotinate, these weak hydrogen bonds link the molecules into layers. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, with the ethyl group's protons also potentially participating in these interactions.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| C-H (pyridine) | O (carbonyl) | C-H···O | 2.9 - 3.5 |

| C-H (pyridine) | N (pyridine) | C-H···N | 3.0 - 3.6 |

| C-H (ethyl) | O (carbonyl) | C-H···O | 2.9 - 3.5 |

| C-H (ethyl) | N (pyridine) | C-H···N | 3.0 - 3.6 |

Note: The distances are typical ranges for such interactions.

Aromatic rings, like the pyridine ring in this compound, can interact through π-π stacking. This interaction involves the face-to-face or offset stacking of the aromatic rings, contributing significantly to the crystal's cohesive energy.

In the crystal packing of methyl 6-chloronicotinate, π-π stacking interactions are observed between the aromatic rings of adjacent layers, with a centroid-centroid distance of 3.8721(4) Å. researchgate.net This distance is characteristic of such interactions and suggests a parallel-displaced or T-shaped arrangement. It is anticipated that the pyridine rings of this compound would engage in similar π-π stacking to maximize favorable electrostatic interactions.

Conformational Landscape Studies

The presence of the rotatable ethyl ester group introduces conformational flexibility to the molecule. Conformational landscape studies, typically performed using theoretical methods, explore the different spatial arrangements of the atoms and their relative energies.

Vi. Applications of Ethyl 6 Bromo 4 Chloronicotinate As a Versatile Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of ethyl 6-bromo-4-chloronicotinate makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective reactions, providing a pathway to highly functionalized molecules.

This compound is frequently employed in the synthesis of functionalized pyridine (B92270) derivatives through various cross-coupling reactions. The halogen atoms at the 4- and 6-positions can be selectively substituted by different groups. For instance, Suzuki and Negishi reactions can be used to introduce aryl and alkyl groups, respectively. acs.org The chlorine atom can also be displaced by amines to introduce nitrogen-containing substituents. acs.org

These functionalized pyridines are often precursors to medicinally relevant scaffolds. whiterose.ac.uk For example, post-C-H amidation functionalization of related pyridine systems has allowed for the incorporation of amino, alcohol, aryl, and alkyl groups in good yields. whiterose.ac.uk

Here is an interactive data table summarizing the functionalization of related chloro-nicotinate compounds:

| Precursor | Reagents | Product Type | Application |

| Ethyl 2-chloronicotinate | Arylboronic acids, Pd catalyst | Aryl-substituted nicotinates | Synthesis of Biologically Active Molecules |

| Ethyl 2-chloronicotinate | Alkylzinc reagents, Pd catalyst | Alkyl-substituted nicotinates | Building Blocks for Agrochemicals |

| Ethyl 2-chloronicotinate | Amines | Amino-substituted nicotinates | Pharmaceutical Intermediates |

Annulation reactions involving this compound and its derivatives are a powerful strategy for constructing fused heterocyclic systems. These reactions often proceed in a one-pot manner, leading to complex molecular frameworks with high efficiency. mdpi.com

One notable example is the use of a related compound, ethyl 6-bromo-2-chloroquinoline-4-carboxylate, in a double annulation reaction with electrophilically activated nitroalkanes. mdpi.com This process, mediated by polyphosphoric acid, results in the formation of whiterose.ac.ukmdpi.comuni-muenchen.detriazolo[4,3-a]quinolines fused with a 1,3,4-oxadiazole (B1194373) ring. mdpi.com The reaction conditions, such as temperature and the concentration of the acid, have been optimized to achieve high yields. mdpi.com For instance, increasing the reaction temperature from 110–120 °C to 130 °C significantly improved the yield of the desired product. mdpi.com

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties. mdpi.com

Below is an interactive data table detailing the synthesis of a chimeric product via double annulation:

| Reactants | Reaction Conditions | Product | Yield |

| 2-Hydrazinylpyridine-4-carbohydrazide, 1-Nitropropane | 85% PPA, 130°C | 2-ethyl-5-(3-ethyl- whiterose.ac.ukmdpi.comuni-muenchen.detriazolo[4,3-a]pyridin-7-yl)-1,3,4-oxadiazole | 90% |

| 2-Hydrazinylquinoline-4-carbohydrazide, 1-Nitropropane | 85% PPA, 130°C | 1-Ethyl-5-(5-ethyl-1,3,4-oxadiazol-2-yl) whiterose.ac.ukmdpi.comuni-muenchen.detriazolo[4,3-a]quinoline | 87% |

Role in the Synthesis of Biologically Relevant Scaffolds for Chemical Biology Research

The scaffolds derived from this compound are of considerable interest in chemical biology research. The ability to introduce a variety of functional groups allows for the creation of focused libraries of compounds for biological screening. mdpi.com For example, the synthesis of lophocladine analogues, which possess cytotoxic properties, has been achieved using related nicotinic acid derivatives. researchgate.net

Furthermore, quinoline (B57606) derivatives, which can be accessed from precursors like 6-bromo-4-chloroquinoline, are important intermediates for pharmaceutically active compounds such as Omipalisib, a PI3K/mTOR inhibitor. google.com The development of efficient synthetic routes to these scaffolds is crucial for advancing drug discovery efforts. google.com

Development of Chemical Probes for Biochemical Assays

While direct evidence for the use of this compound in creating chemical probes for biochemical assays is not extensively documented in the provided search results, the versatile chemistry of this compound suggests its potential in this area. The ability to introduce various functional groups, including those that can act as reporters or affinity labels, is a key requirement for designing chemical probes. The functionalized pyridine and quinoline scaffolds synthesized from this starting material could be further elaborated to incorporate functionalities suitable for probing biological systems.

Q & A

Q. How can researchers optimize the synthesis of ethyl 6-bromo-4-chloronicotinate to improve yield and purity?

Methodological Answer: Synthetic routes often involve nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce bromine and chlorine substituents into the nicotinate scaffold. Key steps include:

- Precursor Selection: Use halogenated intermediates like 6-bromonicotinic acid derivatives (e.g., 5-bromonicotinic acid analogs ) as starting materials.

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress, ensuring complete halogenation and esterification.

- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in ethanol can isolate the product. Purity validation via melting point analysis (>95% by HPLC) is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: H and C NMR confirm ester functionality (e.g., ethyl group signals at δ ~1.4 ppm for CH and δ ~4.5 ppm for CH) and halogen substitution patterns. H NMR data for analogous ethyl nicotinate derivatives (e.g., ethyl 2-bromo-4-methylnicotinate) show distinct aromatic proton splitting .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (ester C=O) and ~500–600 cm (C-Br/C-Cl stretches) confirm functional groups .

Q. How can researchers address solubility challenges during experimental workflows?

Methodological Answer: this compound’s solubility depends on solvent polarity:

- Polar Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) dissolve the compound at elevated temperatures (>50°C).

- Non-Polar Solvents: Use ethyl acetate or dichloromethane for room-temperature reactions.

- Co-Solvent Systems: Mixtures like ethanol/water (70:30 v/v) enhance solubility while maintaining stability. Avoid prolonged exposure to protic solvents to prevent ester hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Grow crystals via slow evaporation in ethyl acetate/hexane.

- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: SHELX programs (e.g., SHELXL) refine atomic positions, bond lengths, and angles. For example, SHELXTL software resolves halogen-heavy structures by modeling anisotropic displacement parameters for Br and Cl atoms .

- Validation: Cross-check with density functional theory (DFT)-optimized geometries to identify discrepancies in torsion angles or intermolecular interactions.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer: Competing reactions (e.g., dehalogenation or ester cleavage) can be minimized by:

- Temperature Control: Maintain reactions at 0–25°C to suppress radical pathways.

- Catalyst Selection: Use Pd-based catalysts (e.g., Pd(PPh)) for selective cross-coupling while avoiding base-sensitive conditions.